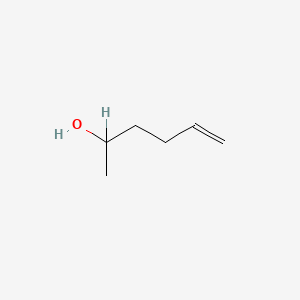

5-Hexen-2-OL

Description

Overview of 5-Hexen-2-OL's Significance in Modern Organic Chemistry

In modern organic chemistry, This compound (B1606890) serves as a key building block and intermediate in the synthesis of diverse organic compounds. Its utility stems from the reactivity of its functional groups. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and ether formation. The terminal alkene can participate in reactions like hydrogenation, halogenation, epoxidation, and various addition reactions, including those involved in polymerization or the introduction of new carbon-carbon bonds through cross-coupling reactions.

Research highlights its use in stereochemical studies and organic synthesis . It has been identified as a precursor alcohol in the synthesis of related chiral compounds, such as (S)-1-Chloro-5-hexen-2-ol vulcanchem.com. This demonstrates its role in constructing molecules with specific structural and stereochemical features. The versatility of this compound as a synthetic intermediate is further underscored by its application in creating a range of downstream products through various chemical routes chemicalbook.com.

Natural Occurrence and Biosynthetic Context of this compound

This compound is found as a constituent in various natural products. Research indicates its presence in sources such as racemosum and macrocyclic lactones biosynth.com. While the detailed biosynthetic pathways leading specifically to this compound can vary depending on the organism, its occurrence in natural products suggests biological routes for its formation, likely involving enzymatic transformations of fatty acids or other metabolic intermediates. Its presence in nature highlights its potential biological relevance and serves as inspiration for synthetic strategies.

Stereochemical Considerations and Enantiomeric Forms of this compound

The presence of a hydroxyl group on the second carbon (C2) of the hexene chain makes C2 a chiral center in this compound. This chirality gives rise to two enantiomeric forms: (R)-(-)-5-Hexen-2-OL and (S)-(+)-5-Hexen-2-OL . These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities or reactivities in chiral environments.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870726 | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-94-8, 54774-27-5 | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hexen 2 Ol and Its Analogues

Chemo- and Stereoselective Synthesis of 5-Hexen-2-OL (B1606890)

The synthesis of this compound often requires control over both the chemical reactivity (chemoselectivity) and the spatial arrangement of atoms (stereoselectivity), particularly when aiming for specific enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a desired enantiomer in excess of the other. While direct asymmetric synthesis of this compound is explored, related asymmetric transformations provide insights. For instance, enantioselective enzymatic hydrolysis has been utilized in the synthesis of derivatives like (+)-(E)-(2S,5R)-5-acetoxy-3-hexen-2-ol. acs.orgacs.org This highlights the potential of biocatalysis in introducing chirality into hexenol structures. Enantioselective methods, such as asymmetric catalysis or chiral resolving agents, are crucial for obtaining specific enantiomers of related chiral compounds like (S)-1-Chloro-5-hexen-2-ol. vulcanchem.com Enzymatic resolution using lipases or kinetic resolution with chiral catalysts can be employed to isolate desired enantiomers from racemic mixtures. vulcanchem.com

Reductive Transformations of Unsaturated Carbonyl Precursors (e.g., 5-Hexen-2-one)

The reduction of unsaturated carbonyl compounds, such as 5-hexen-2-one (B94416), is a common route to synthesize this compound. Bioreduction, utilizing enzymes like alcohol dehydrogenase, has been investigated for the enantioselective production of hexenols from unsaturated ketones. researchgate.netfrontiersin.org Studies have shown that good to high enantioselectivity can be achieved in specific solvent systems, such as acetone-water, leading to (R)-alcohols with notable enantiomeric excess. researchgate.net The presence of the double bond in the unsaturated carbonyl precursor can influence enantioselectivity. researchgate.net For example, the reduction of 5-methyl-5-hexen-2-one (B1580765) to 5-methylhex-5-en-2-ol can be achieved using reducing agents like LiAlH₄. odinity.com

Organometallic Reagent-Mediated Syntheses (e.g., Allylmagnesium Bromide)

Organometallic reagents, such as allylmagnesium bromide, play a significant role in the synthesis of this compound. The reaction between allylmagnesium bromide and appropriate electrophiles can construct the carbon skeleton of this compound. For example, this compound can be synthesized from the reaction of (S)-(-)-propylene oxide and allylmagnesium bromide. chemicalbook.com This approach often involves the addition of the Grignard reagent to an epoxide or a carbonyl compound. The preparation of allylmagnesium bromide typically involves the reaction of allyl bromide with magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org A large excess of magnesium is often used to minimize side reactions like Würtz coupling. orgsyn.org

Multicomponent Coupling Strategies (e.g., from propene and acetoacetic ester)

Multicomponent coupling strategies offer convergent routes to synthesize this compound from simpler building blocks. A proposed synthesis of this compound from propene and ethyl acetoacetate (B1235776) involves a sequence of reactions. chegg.com While the detailed mechanism can vary, such strategies often involve the alkylation of a compound like ethyl acetoacetate with a fragment derived from propene, followed by subsequent transformations (e.g., hydrolysis, decarboxylation, reduction) to yield the desired hexenol structure. The acetoacetic ester synthesis is a known method for alkylating at the alpha position of a carbonyl compound, which can then be followed by hydrolysis and decarboxylation to yield a ketone, which could subsequently be reduced to an alcohol. masterorganicchemistry.com

Synthesis of Chiral Derivatives and Enantiomers of this compound

The synthesis of chiral derivatives and specific enantiomers of this compound is important for applications where stereochemistry is critical. Both (S)-(+)-5-Hexen-2-ol and (R)-(-)-5-Hexen-2-ol are known enantiomers. amazonaws.com Asymmetric synthesis approaches, including enzymatic methods and the use of chiral catalysts or auxiliaries, are employed to obtain these chiral forms. acs.orgvulcanchem.com For instance, enantioselective enzymatic hydrolysis has been applied to synthesize chiral hexenol derivatives. acs.orgacs.org The synthesis of chiral compounds like (S)-1-Chloro-5-hexen-2-ol, a derivative of this compound, utilizes enantioselective methods such as asymmetric catalysis or chiral resolving agents. vulcanchem.com Enzymatic resolution using lipases or kinetic resolution can separate enantiomers from racemic mixtures. vulcanchem.com

Development of Green and Sustainable Synthetic Routes for Hexenol Compounds

The development of green and sustainable synthetic routes for hexenol compounds, including this compound, is an active area of research. Green chemistry principles aim to minimize waste, reduce energy consumption, and utilize safer reagents and renewable resources. rsc.orgijsetpub.com Biocatalysis, using enzymes like hydroperoxide lyase and alcohol dehydrogenase, represents a promising green approach for synthesizing hexenols from renewable feedstocks like unsaturated fatty acids. frontiersin.orgresearchgate.netresearchgate.netgoogle.com This enzymatic synthesis can convert hydroperoxy fatty acids into hexenals, which are then reduced to hexenols. researchgate.netresearchgate.net For example, cis-3-hexen-1-ol (B126655) can be synthesized from unsaturated fatty acids using a combination of enzymes and yeast. google.com Sustainable synthesis methods for hexenol compounds are being explored, highlighting their potential in green chemistry and biotechnology. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Hexen 2 Ol

Functional Group Transformations and Derivatization Reactions

The distinct reactivities of the alkene and hydroxyl functionalities in 5-Hexen-2-OL (B1606890) allow for selective transformations and the introduction of new chemical handles.

Olefinic Moiety Reactivity (e.g., Electrophilic Additions, Dihydroxylation)

The terminal alkene in this compound is susceptible to typical olefin reactions, particularly electrophilic additions. Electrophilic reagents can attack the electron-rich double bond, leading to the formation of saturated products or introducing new functional groups. For instance, hydrogenation of the alkene would yield hexan-2-ol vulcanchem.com.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, is another important transformation of the olefinic moiety. This reaction can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, often resulting in the formation of vicinal diols. For this compound, dihydroxylation would yield hexane-1,2,5-triol (5,6-dihydroxyhexan-2-ol) nih.govnih.gov. The stereochemical outcome of dihydroxylation can vary depending on the reagent and conditions employed, potentially yielding syn or anti diols.

Hydroxyl Group Transformations (e.g., Substitution, Esterification, Halogenation)

The secondary hydroxyl group in this compound can undergo reactions characteristic of alcohols, including substitution, esterification, and halogenation.

Substitution reactions can occur under appropriate conditions, although direct nucleophilic substitution at the secondary carbon bearing the hydroxyl group is generally less facile than at primary or activated secondary centers. However, the hydroxyl group can be converted into a better leaving group (e.g., through protonation or tosylation) to facilitate substitution.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or a derivative (e.g., acid chloride or anhydride) to form an ester. This is a common method for protecting the alcohol functionality or for synthesizing more complex molecules.

Halogenation of the hydroxyl group, such as conversion to an alkyl halide, can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) vulcanchem.com. This transformation replaces the hydroxyl group with a halogen atom, creating a more reactive species for subsequent reactions. For example, reaction with thionyl chloride can lead to the formation of 2-chloro-5-hexene.

Intramolecular Cyclization Reactions and Ring Closure Strategies

A particularly important class of reactions for this compound involves intramolecular cyclization, where the alkene and hydroxyl functionalities react with each other to form cyclic ethers. The positioning of the double bond relative to the hydroxyl group (γ,δ-unsaturated alcohol) makes this compound amenable to the formation of five-membered rings (tetrahydrofurans) or six-membered rings (tetrahydropyrans). Intramolecular reactions are generally favored entropically over their intermolecular counterparts, especially when forming 5-, 6-, or 7-membered rings stackexchange.com.

Metal-Catalyzed Annulation Reactions

Metal-catalyzed annulation reactions provide alternative routes to cyclic ethers from unsaturated alcohols. Transition metals can activate either the alkene or the alcohol, promoting intramolecular cyclization under milder or more selective conditions than acid catalysis.

While specific examples of metal-catalyzed annulation directly applied to this compound were not extensively detailed in the search results, related studies on the metal-catalyzed cyclization of other unsaturated alcohols highlight the potential of this approach. For instance, rhodium-catalyzed intramolecular C-H/olefin coupling reactions of certain dienes have been shown to yield five-membered rings oup.com. Mercury-catalyzed cyclization is another established method for synthesizing tetrahydrofurans from γ,δ-unsaturated alcohols, often proceeding via a mercuronium ion intermediate uva.es. The stereoselectivity in mercury-catalyzed cyclizations can be influenced by factors such as the mercury salt used and the structure of the unsaturated alcohol uva.es.

Given the alkene and hydroxyl functionalities in this compound, it is plausible that various metal catalysts (e.g., based on palladium, silver, or gold) could be employed to facilitate intramolecular cyclization, potentially offering control over regioselectivity and stereochemistry.

Stereochemical Outcomes in Cyclization Processes

The cyclization of this compound can lead to the formation of stereoisomeric products, particularly when new chiral centers are created during the ring closure. The stereochemical outcome is influenced by the reaction conditions, the catalyst (if used), and the inherent diastereoselectivity of the transition state.

For acid-catalyzed cyclizations, the stereochemistry can depend on the preferred conformation of the acyclic precursor in the transition state uva.es. Studies on the acid-catalyzed cyclization of related vinylsilyl alcohols have shown that the stereoselectivity can be moderate and dependent on temperature rsc.org. The formation of trans-substituted tetrahydrofurans has been observed as the major stereoisomer in some electrophilic cyclization reactions of vinylsilyl alcohols rsc.orguva.es. The stereochemical outcome can be rationalized by considering steric interactions in the possible transition states uva.es.

Metal-catalyzed cyclizations can also exhibit varying degrees of stereocontrol. For example, mercury-catalyzed cyclizations have been reported to yield primarily trans-substituted tetrahydrofurans rsc.org. The choice of metal catalyst and ligands can play a crucial role in directing the stereochemical course of the reaction, potentially leading to diastereoselective or even enantioselective cyclizations if chiral catalysts are employed.

The cyclization of substituted 5-hexenyllithiums, while a different class of reaction, also illustrates how the stereochemical outcome can be influenced by the preference for substituents to occupy pseudoequatorial positions in the transition state orgsyn.org. Although this specific reaction type may not be directly applicable to the simple acid or metal-catalyzed cyclization of this compound, it highlights the importance of conformational analysis in predicting stereochemistry in ring-forming reactions.

Compound Table

| Compound Name | PubChem CID |

| This compound | 41170 nih.govnih.gov |

| Hexan-2-ol | 31233 |

| Hexane-1,2,5-triol | 9833971 nih.govnih.gov |

| 5,6-dihydroxyhexan-2-ol | 9833971 nih.govnih.gov |

| 2-Methyltetrahydrofuran | 10 |

| Tetrahydrofuran-2-methanol | 41171 nih.gov |

| 2-Methyltetrahydropyran | 139099 uni.lunih.gov |

Interactive Data Table Example (Illustrative based on search findings, actual data for this compound cyclization stereochemistry would require specific experimental data not fully detailed in snippets):

While detailed quantitative data specifically for the cyclization stereochemistry of this compound was not found in the provided snippets, the search results on related compounds indicate that factors like catalyst and temperature influence diastereomeric ratios (dr). Below is an illustrative example of how such data could be presented if available.

| Reaction Type | Catalyst/Conditions | Major Product Stereochemistry | Diastereomeric Ratio (dr) |

| Acid-Catalyzed | p-TsOH, Room Temp | trans-Cyclic Ether (Illustrative) | Moderate (e.g., 3:1 - 5:1) uva.esrsc.org |

| Acid-Catalyzed | p-TsOH, 0°C | trans-Cyclic Ether (Illustrative) | Lower than Room Temp (e.g., <3:1) rsc.org |

| Mercury-Catalyzed | Hg(OTf)₂, THF | trans-Cyclic Ether (Illustrative) | Moderate to High uva.esrsc.org |

Rearrangement Reactions Involving this compound Skeletons

Rearrangement reactions are a significant aspect of the chemistry of compounds containing the this compound skeleton. These transformations often involve the migration of atoms or groups, leading to the formation of new structural isomers.

The oxy-Cope rearrangement is a thegoodscentscompany.comthegoodscentscompany.com-sigmatropic rearrangement of 1,5-dien-3-ols, converting them into unsaturated carbonyl compounds. wikipedia.org This reaction is a variation of the Cope rearrangement, with the presence of a hydroxyl group at the C-3 position providing a driving force due to the subsequent tautomerization of the resulting enol to a more stable carbonyl compound. wikipedia.orgstackexchange.com

While this compound itself is not a 1,5-dien-3-ol, derivatives containing this structural motif can undergo the oxy-Cope rearrangement. The reaction typically proceeds through a chair-like transition state, which can influence the stereochemical outcome. wikipedia.org The anionic version of the oxy-Cope rearrangement, where the alcohol is deprotonated, is significantly accelerated (by factors of 1010-1017) compared to the neutral thermal reaction, often requiring milder conditions. wikipedia.orgstackexchange.comcaltech.edu The formation of the enolate in the anionic variant makes the reaction irreversible in most cases. wikipedia.org

Related pericyclic reactions can also occur. For instance, intramolecular cyclization reactions involving the alkene and the alcohol functionalities can lead to the formation of cyclic ethers, such as tetrahydrofurans or tetrahydropyrans, depending on the specific substitution pattern and reaction conditions. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes, which include certain this compound derivatives, with aryl or vinyl halides can yield substituted tetrahydrofurans with high diastereoselectivity. nih.gov

Radical reactions involving this compound derivatives can lead to various transformations, including cyclizations and rearrangements. Alkoxy radicals, which can be generated from alcohols, can undergo intramolecular hydrogen-atom transfer. For example, the 2-methyl-2-hexyloxy radical, a related system, undergoes intramolecular hydrogen transfer to yield a radical that, upon oxidation, can lead to unsaturated alcohols. publish.csiro.au This suggests similar radical processes could be relevant for this compound derivatives under appropriate conditions.

Studies on the reactions of OH radicals with hexenols, while primarily focused on atmospheric chemistry, highlight the reactivity of the alkene and allylic hydrogens towards radical abstraction. nih.govcapes.gov.br Although these studies focus on different hexenol isomers, they underscore the potential for radical involvement in the chemistry of unsaturated alcohols. Photoreactions of phenyl-substituted N-(pent-4-enyl-1-oxy)pyridine-1(1H)-thiones, which generate alkoxy radicals, have been shown to undergo cyclization reactions to form tetrahydrofurans, although the stereoselectivity can vary. lookchem.com

Diastereoselective and Enantioselective Transformations of this compound Derivatives

The presence of a stereocenter at the C-2 position in this compound (in its chiral forms, (R)- or (S)-5-Hexen-2-OL) and the potential to generate new stereocenters during reactions make diastereoselective and enantioselective transformations particularly relevant. cenmed.comsigmaaldrich.com

Enantioselective synthesis utilizing chiral this compound as a starting material has been demonstrated. For example, (S)-(+)-5-hexen-2-ol has been used in the enantioselective formal total synthesis of natural products like (+)-aspergillide C. nih.gov In this synthesis, the stereocenter of (S)-5-hexen-2-ol was carried through a sequence of transformations, including protection and hydroboration-oxidation. nih.gov

Diastereoselective reactions involving this compound skeletons are also important for controlling the stereochemistry of newly formed centers or rings. Palladium-catalyzed cyclization reactions of γ-hydroxy terminal alkenes, including derivatives like 1-phenyl-5-hexen-2-ol, have shown high diastereoselectivity in the formation of substituted tetrahydrofurans, often favoring the trans isomer. nih.gov The diastereoselectivity can be influenced by the substituents on the alkene and the reaction conditions. nih.gov

Another example involves the diastereoselective synthesis of substituted tetrahydropyrans via sequential olefin migration and Prins-type cyclization catalyzed by copper(II) complexes, using related alkenols like 5-methyl-5-hexen-1-ol. nih.gov While this example uses an isomer, it illustrates the potential for high diastereocontrol in cyclization reactions of hexenol derivatives. The synthesis of the insect pheromone (2S,7S)-dibutyroxynonane has also utilized (S)-5-hexen-2-ol in a diastereoselective ring-closing metathesis reaction. researchgate.net

Biocatalytic approaches have also been explored for enantioselective transformations involving hexenols and related ketones. While studies often focus on isomers like 5-hexen-2-one (B94416), the reverse reaction (reduction of the ketone to the alcohol) can be enantioselective, providing a route to chiral this compound. researchgate.netiomcworld.com

Catalytic Applications and Catalyst Design in 5 Hexen 2 Ol Chemistry

Transition Metal-Catalyzed Reactions

Transition metal catalysts play a significant role in the functionalization and transformation of 5-Hexen-2-OL (B1606890), enabling reactions such as cyclization, hydrogenation, and oxidation.

Palladium-Catalyzed Transformations

Palladium catalysts are frequently employed in reactions involving alkenes and alcohols, including cyclization and coupling reactions. Palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols has been developed for the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net This domino process involves Pd-cyclization, carbonylation, and hydroxylation. researchgate.net For instance, the reaction of this compound with 1-bromo-4-t-butylbenzene in a Pd-catalyzed process afforded a tetrahydrofuran (B95107) product, albeit in moderate yield. nih.gov The steric properties of the alcohol substrate can significantly influence the reactivity and yield in these transformations. nih.gov

Palladium catalysis has also been explored in allylic substitution reactions. While not specifically focused on this compound, studies on related cyclic and acyclic allylic systems demonstrate the potential for palladium-catalyzed formation of C-C, C-N, and C-O bonds with high functional group tolerance and under mild conditions. acs.org

Platinum-Catalyzed Annulations

Platinum(II) catalysts have been shown to facilitate annulation reactions of hexenols. For example, the reaction of 5-methyl-5-hexen-1-ol with aldehydes in the presence of catalytic amounts of PtCl₂ and AgOTf yields 2,3-disubstituted tetrahydropyrans with trans-stereoselectivity. oup.com While research directly on this compound in platinum-catalyzed annulations is less documented in the provided snippets, the reactivity observed with related hexenols suggests potential for similar cyclization pathways.

Copper-Catalyzed Processes

Copper catalysis can be applied to various transformations relevant to compounds like this compound. Copper(I) cyanide has been used in conjunction with allylmagnesium bromide and (S)-propylene oxide in a multi-step synthesis that can lead to this compound derivatives. chemicalbook.com Copper catalysts, such as simple Cu(I) and Cu(II) halides, are also active in oxidative dehydrogenative carboxylation of alkanes to allylic esters via alkenes. acs.org While this compound is an alcohol and not an alkane, this highlights the ability of copper to catalyze transformations involving alkene moieties. Additionally, copper complexes have been investigated for the diboration of ketones, which could be relevant for the functionalization of carbonyl compounds structurally related to this compound or derived from its oxidation. wwu.edu

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes are effective catalysts for transfer hydrogenation reactions, including the reduction of ketones to alcohols. In the context of this compound, ruthenium catalysts have been studied for the transfer hydrogenation of 5-hexen-2-one (B94416) to this compound. acs.orgacs.orgnih.gov Studies have shown that the chemoselectivity of this reaction can be influenced by the catalyst design. For example, certain ruthenium complexes can selectively reduce the carbonyl group of 5-hexen-2-one to yield this compound, while others may also hydrogenate the alkene double bond, leading to a mixture of products like 2-hexanone (B1666271) and 2-hexanol. acs.orgacs.orgnih.gov The nature of the ligands on the ruthenium complex and the reaction conditions play a crucial role in determining the selectivity. acs.orgacs.org

| Catalyst Type | Substrate | Product(s) | Selectivity (approximate ratio) | Conversion (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| Ru complex (e.g., complex 2) | 5-Hexen-2-one | This compound, 2-Hexanone, 2-Hexanol | 1:0.22:0.63 | 94 | 360 | acs.orgacs.orgnih.gov |

| Ru complex (e.g., complexes 10 and 11) | 5-Hexen-2-one | This compound | Selective C=O reduction | Not specified | Not specified | acs.orgacs.orgnih.gov |

| Ru complex (e.g., complex 2) | Acetophenone | 1-Phenylethanol | N/A | High | Not specified | acs.org |

| Ru complex (e.g., complexes 7-9) | 5-Hexen-2-one | Primarily C=O reduction product | Chemoselective | <20% | 240 | acs.org |

Ruthenium complexes have also been investigated for their role in the racemization of secondary alcohols, including this compound. diva-portal.org The coordination of the double bond to the ruthenium center was found to inhibit the rate of racemization, suggesting the importance of a free coordination site for the catalytic cycle. diva-portal.org

Osmium Tetroxide-Catalyzed Dihydroxylation

Osmium tetroxide (OsO₄) is a well-established reagent for the syn dihydroxylation of alkenes, converting them into vicinal diols (glycols). wikipedia.orglibretexts.orgntu.edu.sg This reaction typically proceeds through a cyclic osmate ester intermediate. libretexts.orgntu.edu.sg While OsO₄ can be used stoichiometrically, it is often employed catalytically in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, which regenerates the OsO₄ from the reduced osmium species. wikipedia.orgntu.edu.sgwikipedia.orgskku.edu

The dihydroxylation of the alkene moiety in this compound using catalytic OsO₄ would yield hexan-1,2,5-triol. The reaction is stereospecific, resulting in the syn addition of the hydroxyl groups across the double bond. libretexts.orgntu.edu.sg The Sharpless asymmetric dihydroxylation, which utilizes OsO₄ in the presence of chiral ligands, allows for the enantioselective synthesis of vicinal diols. ntu.edu.sgwikipedia.org While the direct application of Sharpless dihydroxylation to this compound is not explicitly detailed in the provided snippets, the methodology is applicable to terminal alkenes like the one present in this compound, offering a route to chiral triols.

Organocatalysis and Biocatalysis for this compound Derivatives

Organocatalysis and biocatalysis offer alternative and often more environmentally friendly approaches to transforming this compound and its derivatives.

Biocatalysis, utilizing enzymes, has been successfully applied to the synthesis of chiral this compound. An alkylsulfatase from Pseudomonas sp. has been used in the deracemization of racemic 5-hexen-2-ylsulfate to produce (S)-5-hexen-2-ol through stereoinversion. rsc.orguniovi.es This enzymatic approach provides a route to enantiopure this compound, which can be a valuable chiral building block. rsc.orguniovi.esvulcanchem.com

Enantioselective bioreduction of 5-hexen-2-one to (S)-5-hexen-2-ol has also been explored using endophytic fungi. researchgate.net Certain strains of fungi have shown activity in reducing the ketone to the corresponding alcohol. researchgate.net Additionally, the biocatalytic activity of fresh plant leaves, such as Passiflora species, has been tested for the reduction of ketones, including 5-hexen-2-one, to their corresponding alcohols like this compound. iomcworld.com

Organocatalysis, which employs small organic molecules as catalysts, can also be relevant to this compound chemistry, particularly for reactions involving the alcohol or alkene functionalities. While specific examples of organocatalysis applied directly to this compound are not detailed in the provided information, organocatalytic methods are widely used for transformations such as oxidations, reductions, and cyclizations of similar substrates.

Enantioselective Enzymatic Hydrolysis

Enantioselective enzymatic hydrolysis is a powerful tool for the kinetic resolution of racemic mixtures of chiral compounds, including secondary alcohols like this compound. This process utilizes enzymes, typically hydrolases such as lipases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester of the other enantiomer and the hydrolyzed alcohol.

Research has explored the application of enzymatic hydrolysis for the synthesis of enantiomerically enriched derivatives of hexenols. For instance, enantioselective enzymatic hydrolysis has been employed in the synthesis of (+)-(E)-(2S,5R)-5-acetoxy-3-hexen-2-ol. acs.org This highlights the potential of enzymes to differentiate between the enantiomers of unsaturated alcohols or their derivatives.

While the direct enantioselective enzymatic hydrolysis of racemic this compound acetate (B1210297) to yield enantiomerically pure this compound is a conceptually viable approach, the success and efficiency are highly dependent on the enzyme employed and the reaction conditions. Studies on the enzymatic preparation of enantiomerically pure alkan-2- and -3-ols by lipase-catalyzed hydrolysis with Pseudomonas cepacia in organic media have shown that enantioselectivity can be influenced by the presence of a double bond in the unsaturated acetate derived from an alkenol. researchgate.net

Furthermore, an alkylsulfatase Pisa1-based deracemization process has been reported for the synthesis of (S)-5-hexen-2-ol from racemic 5-hexen-2-ylsulfate through stereoinversion. rsc.orgrsc.org This demonstrates an alternative enzymatic strategy beyond simple kinetic resolution for obtaining enantiomerically enriched this compound.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis in a single or sequential process. This approach can be particularly advantageous for the synthesis of complex molecules, allowing for high selectivity and milder reaction conditions compared to purely chemical routes.

This compound can be involved in chemoenzymatic sequences either as a starting material or as an intermediate. While direct examples of chemoenzymatic synthesis explicitly starting from or producing this compound in a key step are less prevalent in the immediate search results, related studies on unsaturated alcohols provide relevant insights. For example, a chemoenzymatic method using a vanadium-dependent chloroperoxidase has been developed for the halocyclization of unsaturated alcohols, leading to cyclic haloethers. researchgate.net Although this example uses 5-hexen-1-ol (B1630360), it illustrates the principle of employing enzymes in conjunction with chemical steps for the functionalization of hexenol structures.

Another relevant area is the dynamic kinetic resolution (DKR), which is a type of chemoenzymatic process. DKR combines a racemization catalyst with an enantioselective enzyme to convert a racemic mixture entirely into a single enantiomer of the product. While the dynamic kinetic resolution of this compound itself has been noted as challenging or unsuccessful in some contexts diva-portal.org, DKR has been successfully applied to other homoallylic and allylic alcohols using ruthenium complexes in combination with lipases, yielding products with high enantiomeric excess. diva-portal.orgdiva-portal.org These examples suggest the potential for developing chemoenzymatic DKR strategies for this compound, provided suitable racemization catalysts and enantioselective enzymes are identified.

Lewis Acid Catalysis and Nanocatalysis (e.g., Gold Nanoclusters)

Lewis acid catalysis and nanocatalysis, particularly involving supported metal nanoparticles like gold nanoclusters, offer alternative avenues for the catalytic transformation of this compound.

Lewis acids can activate the hydroxyl group or the alkene double bond of this compound, facilitating various reactions such as cyclization, addition, or rearrangement. While the search results did not yield specific examples of Lewis acid catalysis directly applied to this compound, Lewis acids are commonly used in the catalysis of reactions involving similar unsaturated alcohols. For instance, Lewis acids containing titanium, tin, or aluminum atoms have been reported as preferred catalysts in transesterification reactions involving related hexenol derivatives. google.com Lewis acid-mediated cyclizations for the diastereoselective synthesis of cyclic ethers from unsaturated alcohols have also been explored. lookchem.com These examples indicate the potential utility of Lewis acids in mediating transformations of this compound.

Nanocatalysis, utilizing nanoparticles as catalysts, has gained significant attention due to the unique properties and high surface area of nanomaterials. Gold nanoparticles, in particular, have shown promise in various catalytic reactions, including the oxidation and hydrogenation of alcohols and alkenes. researchgate.nettuwien.at

While direct studies on the catalytic activity of gold nanoclusters specifically for this compound were not prominently found, research on the catalytic transfer hydrogenation of unsaturated ketones like 5-hexen-2-one to produce this compound has been reported using ruthenium complexes. acs.orgnih.gov This demonstrates the application of metal catalysis in the synthesis of this compound. The catalytic activity and selectivity of supported metal nanoparticles, including vanadium oxide nanoparticles supported on silica, have been investigated for the oxidation of alkenes like 1-hexene, yielding various oxidation products including unsaturated alcohols. researchgate.net

Atomically precise gold nanoclusters are being explored as catalysts for hydrogenation reactions, including the reduction of ketones to alcohols. tuwien.at The catalytic properties of these nanoclusters are influenced by factors such as size, shape, and surface ligands. researchgate.netrsc.org Although specific data for this compound is not available in the provided snippets, the general principles of gold nanocatalysis in alcohol and alkene transformations suggest potential applications for this compound, such as selective hydrogenation of the alkene or oxidation of the alcohol.

Further detailed research findings on the application of specific Lewis acids or well-defined nanocatalytic systems, such as supported gold nanoclusters, for the transformation of this compound are areas of ongoing investigation in catalysis.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Hexen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules like 5-Hexen-2-OL (B1606890). By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the spatial arrangement of functional groups can be deduced.

While specific detailed NMR data for stereochemical assignment of this compound enantiomers (such as the R and S forms) is not extensively provided in the immediate search results, NMR is generally used to differentiate stereoisomers by observing variations in chemical shifts or coupling constants caused by their differing three-dimensional structures. For a chiral molecule like this compound, located at the C-2 position bearing the hydroxyl group, diastereomeric interactions in the presence of a chiral shift reagent or chiral solvating agent could lead to differentiated NMR signals for the enantiomers, allowing for the determination of enantiomeric excess or for stereochemical assignment.

Structural confirmation of this compound using NMR would involve identifying characteristic signals for the different types of protons and carbons present. The molecule contains a methyl group, several methylene (B1212753) groups, a methine group bearing the hydroxyl, and vinylic protons and carbons. ¹H NMR would show signals corresponding to the methyl protons (likely a doublet due to coupling with the adjacent methine proton), the methine proton (a multiplet), the methylene protons (complex multiplets due to coupling with adjacent protons and the double bond), and the vinylic protons (complex signals reflecting coupling with each other and adjacent methylene protons). The hydroxyl proton would typically appear as a singlet, its position being concentration and solvent dependent. ¹³C NMR would show distinct signals for each unique carbon environment: the methyl carbon, the methylene carbons, the methine carbon bearing the hydroxyl, and the two vinylic carbons. Analysis of coupling patterns (in ¹H NMR) and DEPT experiments (in ¹³C NMR) would further aid in assigning signals to specific carbons and protons, confirming the this compound structure. PubChem provides links to 1D NMR spectra for this compound, including ¹³C NMR spectra nih.gov.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a valuable technique for determining the molecular weight of this compound and for identifying fragmentation patterns that provide structural information. It is also widely used for reaction monitoring to track the consumption of starting materials and the formation of products.

Electron Ionization Mass Spectrometry (EI-MS) of this compound would typically show a molecular ion peak at m/z 100, corresponding to its molecular weight nih.govnist.gov. Fragmentation occurs upon ionization, yielding characteristic fragment ions. Common fragmentation pathways for alcohols include the loss of an alkyl radical or a molecule of water. The presence of the alkene functional group introduces additional fragmentation possibilities, such as allylic cleavage. Analysis of the m/z values and relative abundances of these fragment ions can help confirm the presence of specific structural features within the molecule. For example, fragmentation adjacent to the hydroxyl group or the double bond would yield characteristic ions. PubChem provides access to GC-MS data for this compound, listing top fragment ions nih.gov. The NIST WebBook also provides electron ionization mass spectra for this compound nist.gov.

MS, particularly when coupled with chromatography (GC-MS), is essential for identifying this compound in mixtures and for monitoring chemical reactions involving this compound. By tracking the molecular ion or characteristic fragment ions over time, the progress of a reaction can be followed, and the identity of the product can be confirmed by comparing its mass spectrum to that of a known standard or a spectral database.

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups are the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding. The presence of the alkene group would be indicated by a C=C stretching vibration around 1640-1680 cm⁻¹ and C-H stretching vibrations for the vinylic protons above 3000 cm⁻¹. Bending vibrations for the vinylic C-H bonds are also expected in the fingerprint region (below 1500 cm⁻¹). nist.gov

IR spectroscopy can provide insights into reaction mechanisms by monitoring the appearance or disappearance of specific functional group signals. For instance, in a reaction where the double bond is saturated, the C=C stretching band would diminish or disappear. Similarly, if the alcohol is oxidized to a ketone or aldehyde, a new, strong carbonyl stretching band would appear around 1700-1750 cm⁻¹. The NIST WebBook provides IR spectra for this compound nist.gov.

Gas Chromatography for Purity Assessment and Reaction Product Analysis

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile organic compounds based on their differential partitioning between a stationary phase and a mobile gas phase. GC is invaluable for assessing the purity of this compound and for analyzing mixtures obtained from chemical reactions involving this compound.

When a sample of this compound is injected into a GC system, it is vaporized and carried through a chromatographic column by an inert carrier gas. The different components in the sample interact differently with the stationary phase, causing them to elute from the column at different retention times. A pure sample of this compound should ideally show a single peak in the GC chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. sigmaaldrich.comchemicalbook.comspectrabase.com

GC can be coupled with Mass Spectrometry (GC-MS) to provide both separation and identification of components in a mixture nih.govnist.govsigmaaldrich.com. This is particularly useful for analyzing reaction products, allowing for the identification of the desired product (this compound) and any byproducts or unreacted starting materials. The retention time in GC can also be used as a characteristic property for identification, especially when compared to the retention time of an authentic sample under the same chromatographic conditions. The NIST WebBook provides data related to gas chromatography for this compound nist.gov.

Compound Table

| Compound Name | PubChem CID |

| This compound | 41170 |

Data Tables

While detailed, raw spectral data (like full peak lists with intensities for MS or specific chemical shifts and coupling constants for NMR) were not consistently available across the general search results in a format easily presented in interactive tables here, the types of data obtained from these techniques for this compound are summarized below based on the search findings.

Table 1: Summary of Spectroscopic Information for this compound

| Technique | Information Provided |

| NMR Spectroscopy | Structural connectivity, functional groups, potential for stereochemical insights. nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation pattern for structural elucidation, reaction monitoring. nih.govnist.gov |

| IR Spectroscopy | Identification of O-H and C=C functional groups. nih.govnist.gov |

| Gas Chromatography | Purity assessment, separation of components in mixtures. nih.govnist.govsigmaaldrich.com |

Table 2: Representative Mass Spectrometry Data for this compound (Based on general information)

| m/z | Relative Abundance (%) | Possible Fragment Ion Identity |

| 100 | (Molecular Ion) | [C₆H₁₂O]⁺ |

| 45 | (High abundance) | [CH₃CH=OH]⁺ (alpha cleavage) |

| 67 | (High abundance) | [C₅H₇]⁺ (loss of H₂O + methyl) |

| 41 | (High abundance) | [C₃H₅]⁺ (allyl fragment) |

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3200-3600 | O-H | Stretching |

| >3000 | =C-H | Stretching |

| 1640-1680 | C=C | Stretching |

| ~1050-1150 | C-O | Stretching |

| <1500 | =C-H | Bending |

Note: This table lists expected characteristic ranges. Specific peak positions can vary slightly.

Computational Chemistry and Theoretical Studies on 5 Hexen 2 Ol

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for investigating the detailed pathways and energy profiles of chemical reactions involving 5-Hexen-2-OL (B1606890) and related unsaturated alcohols. These calculations can identify intermediates and transition states, providing insights into reaction mechanisms and kinetics.

Studies on the reactions of similar unsaturated compounds, such as olefins, dienes, and unsaturated ketones, with various atmospheric oxidants like ozone, hydroxyl (OH) radicals, and chlorine (Cl) atoms, demonstrate the application of quantum chemical methods in this area. For instance, quantum chemistry approaches, including methods like M06-2X, B2PLYP, PBEQIDH, and CCSD with various basis sets, have been used to study the primary step of ozonolysis in compounds like propene and trans-2-hexenal. These studies determine transition-state geometries, energies of elementary steps, and activation barriers researchgate.netacs.org. The Criegee mechanism, involving concerted addition through a symmetric transition state, and stepwise addition by a biradical mechanism have been considered researchgate.net.

Computational calculations have also been applied to study OH radical initiated reactions of unsaturated ketones, including 5-hexen-2-one (B94416) (a related compound to this compound). These studies involve optimizing geometries of stationary points and computing rate coefficients using methods like M06–2X and CCSD(T) acs.org. The calculated energies of transition states can critically affect the calculated rate coefficients copernicus.org.

Furthermore, density functional theory (DFT) calculations have been employed in studies involving this compound, for example, in investigating the mechanism of racemization catalyzed by a ruthenium complex. These calculations predicted the existence of an acyl intermediate, which was subsequently detected experimentally diva-portal.org. The observed inhibition of the racemization rate for substrates with double bonds provided further confirmation of the importance of a free coordination site on the metal center for β-hydride elimination diva-portal.org.

While detailed quantum chemical studies specifically focused on the reaction mechanisms and transition states of this compound itself are not extensively detailed in the provided search results, the research on structurally similar unsaturated molecules highlights the applicability and methodologies used in such investigations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational analysis of this compound is essential for understanding its flexibility and the spatial arrangement of its functional groups. The molecule contains several rotatable bonds, contributing to its conformational diversity chemscene.com. Specifically, this compound has 3 rotatable bonds chemscene.com. This inherent flexibility allows the molecule to adopt various conformations, which can influence its reactivity and interactions.

Studies on related compounds, such as 1-chlorohex-5-en-2-ol (B189002), also emphasize the significance of conformational flexibility arising from rotatable bonds. The spatial arrangement of functional groups in such molecules can lead to intramolecular interactions and affect intermolecular binding .

While direct reports on molecular dynamics simulations of this compound were not found, conformational analysis is a common prerequisite for such simulations. Computational methods are routinely used to explore the potential energy surface of molecules and identify stable conformers. For example, conformational analysis using techniques like NMR spectroscopy and computational methods has been applied to study the structures and preferred conformations of other flexible molecules, including determining barriers to rotation researchgate.net. Theoretical calculations investigating reaction mechanisms of unsaturated compounds also consider different conformations for stationary points to accurately describe reaction kinetics rsc.org.

The computational study of conformations provides valuable information for predicting molecular properties and understanding how the shape of the molecule affects its behavior in various chemical environments.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry can be used to predict various spectroscopic properties of molecules, complementing experimental data and aiding in structural identification. While explicit computational predictions of this compound's full spectroscopic profile were not detailed in the search results, experimental spectroscopic data like IR and Mass Spectrometry are available nist.gov. Studies on related compounds, such as 1-chlorohex-5-en-2-ol, demonstrate the use of computational methods alongside NMR and IR spectroscopy for structural confirmation and understanding electronic structure . Computational calculations can reveal the distribution of electron density and identify reactive sites, which is indirectly related to spectroscopic properties and reactivity .

Computational studies also contribute to understanding and predicting reaction selectivity. Although direct studies on the selectivity of reactions of this compound were not prominently featured, research on the catalytic hydrogenation and hydrosilylation of 5-hexen-2-one (a closely related compound) provides relevant examples. These studies show that catalysts can exhibit selectivity towards hydrogenating the alkene double bond over the carbonyl group, or vice versa, depending on the catalyst system acs.orgcsic.es. For instance, in the hydrosilylation of 5-hexen-2-one with a specific ruthenium complex, 65% selectivity towards hydrosilylation of the alkene was observed csic.es.

Predicting reaction selectivity computationally often involves calculating the energies of transition states leading to different products. Lower energy transition states correspond to more favorable reaction pathways and thus higher selectivity for the corresponding product. Studies on reaction mechanisms, as discussed in Section 6.1, provide the foundation for such selectivity predictions.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship (SRR) modeling aims to correlate structural features of molecules with their chemical reactivity. Computational chemistry plays a significant role in developing and applying SRR models for various classes of compounds, including unsaturated alcohols like this compound.

Studies on the reactions of hexenols and other unsaturated alcohols with OH radicals have explicitly discussed structure-reactivity relationships. Reactivity trends have been rationalized based on the effect and position of substituents within the molecule conicet.gov.ar. For example, the location of electron-withdrawing groups like the hydroxyl group relative to the double bond can influence reactivity conicet.gov.ar. Correlations between the reactivity of unsaturated alcohols towards OH radicals and computational descriptors such as the energy of the highest occupied molecular orbital (HOMO) have also been explored conicet.gov.ar.

Computational methods, including quantum chemical calculations, can provide the molecular descriptors and energetic information needed to build and validate SRR models. By analyzing a series of related compounds computationally and experimentally, researchers can develop predictive models to estimate the reactivity of new or untested molecules like this compound in various reactions. The application of the structure-reactivity relationship (SAR) method has been mentioned in comparing calculated and experimental rate constants for reactions of unsaturated alcohols researchgate.net.

Applications of 5 Hexen 2 Ol in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

Chiral 5-Hexen-2-OL (B1606890), specifically its enantiomeric forms, serves as a chiral building block in the synthesis of natural products. The stereocenter at the C-2 position allows for the construction of complex molecules with defined stereochemistry, which is crucial for the biological activity of many natural products. While direct examples of this compound's use in natural product synthesis were not extensively detailed in the search results, related chiral epoxides like (R)-1,2-epoxyhex-5-ene, which can be derived from hexenols, have been widely employed in the synthesis of various natural products, including macrolactones and acetogenins. nih.gov The ability to introduce stereocenters makes such compounds valuable for constructing complex molecules with defined biological activity. vulcanchem.com

Applications in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are applied in the synthesis of pharmaceutical intermediates. ontosight.ai The compound's structure, containing both an alkene and a hydroxyl group, allows for various transformations necessary for building pharmaceutical scaffolds. For example, 1-chlorohex-5-en-2-ol (B189002), a derivative, is highlighted as a key intermediate in the synthesis of various pharmaceuticals, serving as a versatile building block for the development of new drugs. lookchem.com The reactivity of the hydroxyl and alkene groups allows for functional group interconversions and the introduction of further complexity required for pharmaceutical structures. vulcanchem.com

Utility in Agrochemical Development

The compound's reactivity also finds utility in agrochemical development. ontosight.ai While specific detailed examples of this compound's direct use in synthesizing commercial agrochemicals were not prominent in the search results, related compounds like 1-chlorohex-5-en-2-ol have been mentioned for their potential use in synthesizing herbicides and pesticides. vulcanchem.comlookchem.com The alkene functionality provides a handle for various reactions relevant to agrochemical synthesis.

Precursor for Advanced Polymeric Materials and Fine Chemicals

This compound can serve as a precursor for advanced polymeric materials and fine chemicals. ontosight.ai The alkene group in this compound can participate in polymerization reactions, potentially leading to polymers with specific properties. In polymer chemistry, alkene groups facilitate cross-linking reactions, enhancing material durability. vulcanchem.com While 5-hexen-1-ol (B1630360) was mentioned in the context of acyclic diene metathesis (ADMET) polymerization for biobased polyesters, suggesting the potential for unsaturated alcohols in polymer synthesis acs.orgrug.nl, this compound, with its internal alkene and chiral center, could offer different opportunities in polymer design. Furthermore, its use as an intermediate in organic synthesis contributes to the production of various chemical compounds, positioning it as a component in the synthesis of complex organic molecules and fine chemicals. lookchem.com

Biological and Pharmacological Research of 5 Hexen 2 Ol and Its Derivatives

Investigation of Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic, Antimalarial)

Investigations have explored the antimicrobial potential of 5-Hexen-2-ol (B1606890) and related compounds. This compound has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antimalarial activity. biosynth.com

Studies on plant extracts containing this compound or its derivatives have also indicated antimicrobial effects. For instance, an extract of Tinospora cordifolia containing 5-methyl-5-Hexen-2-Ol demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, essential oils from Phyllostachys heterocycla cv. Pubescens, which contain 2-Hexen-1-ol (a related hexenol isomer), showed antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

Regarding antifungal activity, this compound has been found to inhibit the growth of Penicillium. biosynth.com While research directly on this compound's antiparasitic and antimalarial activities is less extensively documented in the provided results, related compounds and extracts containing hexenol derivatives have shown such effects. Tinospora cordifolia extract, containing 5-methyl-5-Hexen-2-Ol, is noted for its traditional uses including antimalarial properties. nih.gov Cladosporin (B1252801), a potent Plasmodium falciparum lysyl-tRNA synthetase inhibitor with antiparasitic activity, was synthesized using (S)-(+)-hex-5-en-2-ol in a key step. uzh.ch

Mechanisms of Biological Action (e.g., Enzyme Inhibition, Ergosterol (B1671047) Biosynthesis Interference)

The mechanisms by which this compound and its derivatives exert their biological effects are an area of ongoing research. One proposed mechanism for the antifungal activity of this compound is the competitive inhibition of ergosterol biosynthesis. biosynth.com Ergosterol is a crucial component of fungal cell membranes, and its biosynthesis pathway is a common target for antifungal drugs. mdpi.com

Alcohols, in general, may interact with biological targets such as enzymes and cell membranes through hydrogen bonding, potentially altering their function. For hexenol derivatives, the presence of the hydroxyl group is considered to contribute to their antifungal properties, possibly by disrupting enzyme activity. researchgate.net

In the context of antimalarial research, while this compound itself was used in the synthesis of a potent P. falciparum lysyl-tRNA synthetase inhibitor (cladosporin), the mechanism of action in this case is related to the inhibition of a specific parasite enzyme essential for protein synthesis. uzh.ch This highlights that the mechanism of action can vary depending on the specific derivative and the biological target.

Anti-inflammatory and Antioxidant Property Assessment

Studies have also investigated the anti-inflammatory and antioxidant properties of compounds including this compound derivatives. 5-methyl-5-Hexen-2-Ol has been identified as a component in Tinospora cordifolia extract, which demonstrated anti-inflammatory properties and accelerated wound healing in a mouse model. researchgate.net, nih.gov The extract's anti-inflammatory effects were linked to the presence of various components, including 5-methyl-5-Hexen-2-Ol, which are considered potential anti-inflammatory agents. plos.org

Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to protecting cells from oxidative stress. Similarly, extracts containing 5-methyl-5-Hexen-2-Ol have shown antioxidant properties. researchgate.net, researchgate.net The antioxidant capacity of these extracts is attributed to the presence of various phytochemicals. plos.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of compounds influence their biological activity. While comprehensive SAR studies specifically focused on this compound are limited in the provided search results, some insights can be drawn from research on related hexenol derivatives and the synthesis of more complex molecules incorporating the hexenol structure.

The stereochemistry of hexenol derivatives can be significant for their properties and biological activity. ontosight.ai For example, (S)-(+)-5-Hexen-2-ol was used in the synthesis of a specific stereoisomer of a cladosporin analogue, indicating the importance of chirality in the synthesis of biologically active molecules. uzh.ch

Modifications to the hexenol backbone, such as the addition of ether groups, can influence the compound's lipophilicity and its ability to interact with biological targets, which is a critical aspect of drug design. ontosight.ai Research on the synthesis of cepafungin analogues, which involved the photocatalytic trifluoromethylation of 5-hexen-1-ol (B1630360) (an isomer of this compound), demonstrates how structural modifications can be explored to improve biological activity, in this case, proteasome inhibitory activity. acs.org

The presence and position of functional groups, such as the hydroxyl group and the double bond, are likely to play a role in the biological activities observed for hexenols and their derivatives. For instance, the hydroxyl group in 2-hexen-1-ol is thought to contribute to its antifungal properties by disrupting enzyme activity. researchgate.net

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Stereocontrol

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For 5-hexen-2-ol (B1606890), achieving high levels of stereocontrol in its synthesis remains a key area of research. Future methodologies will likely focus on catalytic asymmetric approaches that are more efficient and sustainable than classical resolution or chiral pool strategies.

Promising directions include the development of novel chiral catalysts for the asymmetric hydrogenation of the corresponding ketone, 5-hexen-2-one (B94416). While various catalysts have been developed for the asymmetric hydrogenation of ketones, tailoring these for unsaturated substrates like 5-hexen-2-one to achieve high enantioselectivity without affecting the double bond is a continuing challenge. Ruthenium- and rhodium-based complexes with sophisticated chiral ligands are being explored to this end. rsc.org

Another burgeoning area is the use of biocatalysis. mdpi.com Enzymes, such as alcohol dehydrogenases (ADHs), offer unparalleled stereoselectivity under mild reaction conditions. researchgate.net The screening of existing enzyme libraries and the protein engineering of new variants are expected to yield biocatalysts capable of reducing 5-hexen-2-one to either the (R) or (S) enantiomer of this compound with near-perfect enantiomeric excess. researchgate.netmdpi.com Lipase-mediated kinetic resolutions, where one enantiomer is selectively acylated, also represent a viable and scalable strategy. mdpi.com

Furthermore, substrate-controlled methods, where existing stereocenters in a molecule direct the formation of new ones, are being refined. Methodologies like the Hoppe-Matteson-Aggarwal rearrangement, in the absence of chiral ligands like sparteine, have shown high diastereoselectivity in the synthesis of other chiral allylic alcohols and could be adapted for derivatives of this compound. nih.govresearchgate.net

The table below summarizes emerging stereoselective synthetic strategies applicable to this compound.

| Methodology | Catalyst/Reagent Type | Key Advantages | Research Focus |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | High efficiency, operational simplicity | Ligand design for selectivity, tolerance of the alkene moiety |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Whole Cells | Exceptional enantioselectivity, mild conditions, green | Enzyme screening, protein engineering for substrate specificity and stability |

| Dynamic Kinetic Resolution (DKR) | Combined Metal Catalyst and Enzyme | Theoretical 100% yield of a single enantiomer | Catalyst compatibility, optimization of reaction conditions |

| Substrate-Controlled Synthesis | Chiral auxiliaries or directing groups | High diastereoselectivity, predictable outcomes | Development of new auxiliaries, application to complex molecule synthesis |

Exploration of Untapped Reactivity and New Transformations

The dual functionality of this compound presents numerous opportunities for novel chemical transformations that go beyond the independent reactions of the alcohol and the alkene. Research is moving towards tandem or cascade reactions that can rapidly build molecular complexity from this simple precursor.

The interplay between the hydroxyl group and the double bond is of significant interest. The reactivity of unsaturated alcohols is influenced by the position of the double bond relative to the hydroxyl group. researchgate.net This proximity can be exploited for intramolecular reactions. For example, intramolecular hydroalkoxylation or hydroamination (after converting the alcohol to an amine) could provide access to substituted tetrahydrofuran (B95107) or pyrrolidine (B122466) rings, which are common motifs in natural products and pharmaceuticals.

The development of transition-metal-catalyzed reactions that engage both functional groups is a particularly fertile ground for discovery. For instance, processes like allylic substitution, where the hydroxyl group acts as a nucleophile after activation, or cyclization/cross-coupling cascades could lead to complex molecular architectures in a single step. The hydroxyl group can also serve as an internal directing group, controlling the regioselectivity and stereoselectivity of reactions at the double bond, such as hydroformylation or dihydroxylation.

Recent advances in C-O bond activation of alcohols using transition metals also open up new avenues. researchgate.net Instead of being a passive functional group, the alcohol can be transformed into an electrophilic partner in cross-coupling reactions, a significant departure from its traditional role as a nucleophile or precursor to one.

Development of Advanced Functional Materials Utilizing this compound Derivatives

The incorporation of this compound and its derivatives into polymers can lead to advanced functional materials with tailored properties. The terminal alkene is a versatile handle for polymerization, while the hydroxyl group provides a site for post-polymerization modification or can impart specific properties like hydrophilicity and hydrogen-bonding capabilities to the final material.

One of the most promising polymerization techniques is Ring-Opening Metathesis Polymerization (ROMP). While this compound itself is acyclic, it can be readily converted into cyclic monomers, such as norbornene derivatives bearing the 1-hydroxyprop-2-yl side chain. The ROMP of such monomers, using well-defined catalysts like Grubbs-type ruthenium initiators, can produce polymers with pendant hydroxyl groups. researchgate.netmdpi.com These functionalized polymers are of interest for applications in drug delivery, hydrogels, and functional coatings. The stereochemistry of the alcohol can influence the polymer's secondary structure and properties.

The hydroxyl group can also be used to attach other functional units, such as photo-responsive or bioactive molecules, either before or after polymerization. This modularity allows for the creation of a wide range of materials from a single polymeric backbone. For example, esterification of the hydroxyl group with different acid chlorides would yield a library of monomers for polymerization, resulting in polymers with varying side-chain functionalities.

The table below outlines potential polymer types and applications derived from this compound.

| Polymerization Method | Monomer Type from this compound | Potential Polymer Properties | Example Applications |

| ROMP | Norbornene or other strained cycloalkenes with this compound side chain | Controlled molecular weight, functional side chains | Drug delivery systems, advanced coatings, hydrogels |

| Radical Polymerization | Acrylate or methacrylate (B99206) esters of this compound | Hydrophilicity, reactive sites for cross-linking | Adhesives, biocompatible materials, membranes |

| Polyaddition | Di-isocyanates reacting with the hydroxyl group of a polyester (B1180765) derived from this compound | Tunable mechanical properties, biodegradability | Polyurethanes, elastomers, foams |

Integrated Computational and Experimental Approaches for Rational Design

The future of chemical research, including the study of this compound, will heavily rely on the integration of computational chemistry with experimental work. monash.edu This synergy allows for the rational design of catalysts, reaction pathways, and materials, saving significant time and resources compared to purely empirical approaches.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, predicting the stereochemical outcomes of asymmetric reactions, and understanding the electronic structure of catalysts. researchgate.netumn.edu For the stereoselective synthesis of this compound, DFT calculations can be used to model the transition states of different catalyst-substrate combinations, providing insights into the origins of enantioselectivity. researchgate.net This understanding can guide the design of new, more effective chiral ligands. escholarship.orgresearchgate.netnih.gov

In the exploration of new reactivity, computational screening can identify promising reaction pathways and predict their feasibility before they are attempted in the lab. For example, the energy barriers for various potential intramolecular cyclizations of this compound derivatives can be calculated to determine the most likely products.

For materials science applications, molecular dynamics (MD) simulations can predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and interaction with small molecules. This in silico prediction allows for the rational selection of monomers to achieve desired material characteristics. The combination of DFT and experimental studies is crucial for understanding reactivity trends and for the predictive design of materials for various catalytic applications. purdue.edu

This integrated approach, where computational predictions are validated by experiment and experimental results inform new theoretical models, will accelerate the pace of discovery and innovation in the chemistry of this compound and beyond.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Hexen-2-OL in laboratory settings, and how can purity be validated?

- Methodology : Synthesis typically involves acid-catalyzed hydration of 1,5-hexadiene or Grignard reactions with allyl halides. Purification is achieved via fractional distillation, followed by characterization using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Purity validation requires comparing experimental NMR spectra (e.g., δ 1.2–1.4 ppm for hydroxyl protons) and GC retention times with reference data from NIST Webbook . Ensure experimental protocols align with reproducibility guidelines, including detailed reaction conditions (temperature, solvent, catalyst) and safety measures for handling volatile intermediates .

Q. How can researchers calculate thermodynamic properties (e.g., logP, vapor pressure) of this compound using computational methods?

- Methodology : Apply group contribution methods like McGowan (for molar volume) and Joback (for boiling points) using fragment-based parameters. For example, McGowan’s characteristic volume (mcvol = 96.97 mL/mol) is derived from atomic contributions . Use the NIST Webbook to validate calculated vapor pressure (e.g., 44.57 kJ/mol for hvap) against experimental data. Discrepancies >5% require re-evaluating molecular descriptors or solvent effects .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) to identify functional groups (e.g., δ 5.8 ppm for vinyl protons) and IR spectroscopy (stretching vibrations at ~3400 cm⁻¹ for -OH). Mass spectrometry (EI-MS) confirms molecular weight (m/z 100.16) and fragmentation patterns (e.g., loss of H₂O at m/z 82). Cross-reference spectral data with the EPA/NIH Mass Spectral Database .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound across studies?

- Methodology : Conduct systematic validation using standardized protocols (e.g., OECD Guidelines for logP determination via shake-flask method). Compare results from Crippen’s method (logP = 1.333) with experimental HPLC-derived values. If discrepancies persist (e.g., ±0.2 log units), assess solvent polarity or isomerization effects. Document methodological variables (pH, temperature) to identify principal sources of error .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives (e.g., ethers, esters) with high regioselectivity?

- Methodology : Employ DoE (Design of Experiments) to evaluate catalyst efficiency (e.g., BF₃ vs. H₂SO₄) and solvent polarity. Monitor reaction progress via TLC/GC-MS. For esterification, prioritize anhydrous conditions to minimize side reactions. Advanced techniques like in situ IR spectroscopy can track intermediate formation. Publish full experimental details, including failed attempts, to aid reproducibility .

Q. How can researchers design experiments to investigate this compound’s role in asymmetric catalysis or chiral resolution?

- Methodology : Use enantiomerically pure this compound as a chiral auxiliary in Sharpless epoxidation or kinetic resolutions. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare results with computational models (e.g., DFT calculations for transition-state energies). Address contradictions in ee values by revisiting catalyst-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.